molecular formula C18H14N6S B2874259 7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 848213-20-7

7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2874259
CAS No.: 848213-20-7
M. Wt: 346.41
InChI Key: HSTBURBCAYJSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C18H14N6S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Quantum Chemical Calculations

A study by (Salem et al., 2015) explored the regioselective synthesis of various fused heterocycles like pyrazolo[1,5-a]pyrimidine, and triazolo[1,5-a]pyrimidine, which are structurally related to 7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. They conducted synthesis using conventional methods and microwave irradiation. The study also included ab initio quantum chemical calculations using Density Functional Theory (DFT) to confirm the regioselectivity of the reactions.

Antimicrobial Potential

Research by (Mabkhot et al., 2016) synthesized derivatives incorporating a thiophene moiety, similar to the compound . They found that some of these compounds exhibited potent antimicrobial activity against various pathogens, indicating the potential of such structures in developing new antimicrobial agents.

Analgesic and Anti-inflammatory Properties

In a study by (Shaaban et al., 2008), pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound of interest, were synthesized and evaluated for their analgesic and anti-inflammatory activities. They discovered that some of these compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting the therapeutic potential of such structures.

Tritium Labeling and Receptor Binding

(Baraldi et al., 1996) focused on the synthesis of a tritium-labeled form of a pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivative for receptor binding studies. This highlights the application of such compounds in biochemical research, particularly in studying receptor interactions.

Cyclocondensation Reactions

A study by (Desenko et al., 1998) involved the cyclocondensation of triazolo[1,5-a]pyrimidine derivatives, revealing insights into the chemical behavior and potential applications of these compounds in synthetic organic chemistry.

Antituberculous Activity

(Titova et al., 2019) synthesized structural analogs of triazolo[1,5-a]pyrimidines to evaluate their tuberculostatic activity. They found that certain compounds exhibited promising antituberculous properties, indicating the potential of such structures in developing new treatments for tuberculosis.

Properties

IUPAC Name

10-(2,4-dimethylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6S/c1-11-5-6-14(12(2)8-11)24-16-13(9-20-24)17-21-22-18(23(17)10-19-16)15-4-3-7-25-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTBURBCAYJSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.